REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:17])[CH:3]([C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)N1CCOCC1.[C-:18]#[N:19].[K+].[OH-].[Na+]>O>[OH:16][C:13]1[CH:12]=[CH:11][C:10]([CH:3]([CH:2]([CH3:1])[CH3:17])[C:18]#[N:19])=[CH:15][CH:14]=1 |f:1.2,3.4|
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Name
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4-(2-methyl-1-morpholinopropyl) phenol
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Quantity
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2.35 g
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Type
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reactant
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Smiles
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CC(C(N1CCOCC1)C1=CC=C(C=C1)O)C
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Name
|
|
Quantity
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1.6 g
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Type
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reactant
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Smiles
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[C-]#N.[K+]
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Name
|
|
Quantity
|
2.5 mL
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Type
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solvent
|
Smiles
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O
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Name
|
|
Quantity
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35 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated at 95°-100° C. for 17 hours
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Duration
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17 h
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Type
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TEMPERATURE
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Details
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The reaction mixture is then cooled down
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Type
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WASH
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Details
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The aqueous solution is washed with ether (2×, 20 ml)
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Type
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EXTRACTION
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Details
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The acidified aqueous solution is extracted with ether (2×, 30 ml)
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(C#N)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |